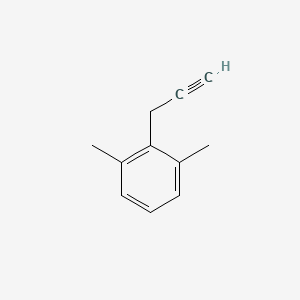

1,3-Dimethyl-2-(prop-2-YN-1-YL)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Dimethyl-2-(prop-2-YN-1-YL)benzene, also known by its CAS number 73234-91-0, is a chemical compound with the molecular formula C11H12 and a molecular weight of 144.21 g/mol . This compound is characterized by the presence of a benzene ring substituted with two methyl groups and a propynyl group. It is primarily used in research and development settings and is not intended for human or veterinary use .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-2-(prop-2-YN-1-YL)benzene can be achieved through various synthetic routes. One common method involves the alkylation of 1,3-dimethylbenzene with propargyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

The choice of solvent, base, and reaction conditions may vary depending on the desired yield and purity of the final product .

Analyse Chemischer Reaktionen

Cycloaddition Reactions (Click Chemistry)

The terminal alkyne undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole derivatives. This reaction is critical for synthesizing complex architectures in pharmaceutical and materials science applications.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Huisgen Cycloaddition | Sodium azide, Cu(I), room temperature | 1,3-Dimethyl-2-(1,2,3-triazolylmethyl)benzene | 74–85% |

-

Mechanism : The alkyne reacts with organic azides via a stepwise process, forming a triazole ring under mild conditions. The reaction is regioselective, favoring 1,4-disubstituted triazoles.

Oxidation Reactions

The terminal alkyne is susceptible to oxidation, yielding carboxylic acids or ketones depending on the reagents and conditions.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ | Acidic, heat | 2-(Propanoic acid)-1,3-dimethylbenzene | Terminal alkyne oxidation |

| HgSO₄/H₂SO₄ | Hydration | 2-(Propan-2-one)-1,3-dimethylbenzene | Markovnikov addition |

-

Key Insight : Strong oxidizing agents like KMnO₄ cleave the triple bond to form carboxylic acids, while acidic hydration produces methyl ketones .

Hydrogenation and Reduction

Catalytic hydrogenation reduces the alkyne to an alkane or alkene, depending on the catalyst used.

| Catalyst | Conditions | Product | Selectivity |

|---|---|---|---|

| Pd/C | H₂, ambient pressure | 1,3-Dimethyl-2-propylbenzene | Full reduction to alkane |

| Lindlar catalyst | H₂, quinoline | 1,3-Dimethyl-2-(cis-prop-1-en-1-yl)benzene | Partial reduction to alkene |

-

Application : Selective hydrogenation is valuable for tuning molecular saturation in agrochemical intermediates .

Electrophilic Aromatic Substitution

The methyl groups (electron-donating) and alkyne (electron-withdrawing) direct electrophilic attacks meta to the alkyne and ortho/para to the methyl groups.

| Reagent | Position | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | Meta to alkyne | 1,3-Dimethyl-2-(prop-2-yn-1-yl)-5-nitrobenzene | Not reported |

| Br₂/FeBr₃ | Ortho to methyl | 1,3-Dimethyl-4-bromo-2-(prop-2-yn-1-yl)benzene | Not reported |

Sonogashira Coupling

The alkyne participates in palladium-catalyzed cross-coupling with aryl halides to form extended π-conjugated systems.

| Substrate | Conditions | Product | Application |

|---|---|---|---|

| Iodobenzene | Pd(PPh₃)₄, CuI, amine base | 1,3-Dimethyl-2-(phenylethynyl)benzene | Organic electronics |

Acetylide Formation and Alkylation

Deprotonation of the terminal alkyne generates a nucleophilic acetylide, which reacts with electrophiles like alkyl halides.

| Base | Electrophile | Product | Yield |

|---|---|---|---|

| NaNH₂ | CH₃I | 1,3-Dimethyl-2-(but-2-yn-1-yl)benzene | Not reported |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications

1.1 Intermediate in Organic Synthesis

1,3-Dimethyl-2-(prop-2-YN-1-YL)benzene serves as a crucial intermediate in the synthesis of more complex organic molecules. Its reactivity is enhanced by the presence of the propynyl group, which can participate in various chemical reactions, including cycloadditions and nucleophilic substitutions. This property is particularly valuable in the development of pharmaceuticals and agrochemicals.

Table 1: Synthetic Applications of this compound

2.1 Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain synthesized compounds demonstrate potent inhibitory effects against various bacterial strains.

Case Study: Antibacterial Activity Evaluation

In a study conducted by Batool et al., several derivatives were synthesized and tested against Bacillus subtilis, showing an impressive percentage inhibition of 55.67% at a concentration of 100 µg/ml with an IC50 value of 79.9 µg/ml. This suggests potential applications in developing antibacterial agents .

Table 2: Biological Activity of Derivatives

| Compound | Target Organism | % Inhibition at 100 µg/ml | IC50 (µg/ml) |

|---|---|---|---|

| 2-bromo-4-methyl derivative | Bacillus subtilis | 55.67 | 79.9 |

| Other synthesized derivatives | Various bacteria | Variable | Variable |

Material Science Applications

3.1 Polymerization and Material Development

The unique structure of this compound allows it to function as an effective end-capping agent in polymerization processes. The terminal alkyne group facilitates efficient polymerization under mild conditions, making it suitable for producing specialty polymers with tailored properties.

Case Study: Polymer Synthesis

Research has demonstrated that using this compound as a monomer leads to the formation of polymers with enhanced thermal stability and mechanical properties, suitable for applications in coatings and composites .

Wirkmechanismus

The mechanism of action of 1,3-Dimethyl-2-(prop-2-YN-1-YL)benzene is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound’s structure suggests potential interactions with enzymes and receptors involved in various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3-Dimethyl-2-(prop-2-en-1-yl)benzene: Similar structure but with a prop-2-en-1-yl group instead of a prop-2-YN-1-YL group.

1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene: Contains methoxy groups and a prop-1-en-2-yl group.

1,2-Dimethoxy-4-(1-propenyl)benzene: Features methoxy groups and a propenyl group.

Biologische Aktivität

1,3-Dimethyl-2-(prop-2-yn-1-yl)benzene, also known as a propynyl-substituted benzene derivative, is an organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In particular, studies have shown its effectiveness against various bacterial strains:

- Bacillus subtilis : Demonstrated a percentage inhibition of 55.67% at a concentration of 100 µg/ml with an IC50 value of 79.9 µg/ml .

- Staphylococcus aureus : Exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to known antibacterial agents .

Antifungal Activity

In addition to antibacterial properties, the compound has shown antifungal effects against pathogens such as Candida albicans. The MIC values suggest moderate to good antifungal activity, indicating potential for therapeutic applications in treating fungal infections .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Alkyne Coupling Reactions : Utilizing propargyl bromide in the presence of bases like potassium carbonate under reflux conditions.

- Functionalization of Benzene Derivatives : This includes introducing propynyl groups via nucleophilic substitution reactions.

Study on Antibacterial Properties

A study conducted by Batool et al. (2014) synthesized several derivatives of propynyl-substituted benzene and evaluated their antibacterial activities. The findings indicated that the introduction of the propynyl group significantly enhanced the antibacterial efficacy against Bacillus subtilis and other Gram-positive bacteria .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of related compounds has shown that modifications in substitution patterns can greatly affect biological activity. For instance, variations in the number and position of methyl groups on the benzene ring have been correlated with changes in antimicrobial potency .

Summary Table of Biological Activities

| Activity | Target Organism | Inhibition (%) | IC50 (µg/ml) |

|---|---|---|---|

| Antibacterial | Bacillus subtilis | 55.67 | 79.9 |

| Antifungal | Candida albicans | Moderate | Not specified |

Eigenschaften

IUPAC Name |

1,3-dimethyl-2-prop-2-ynylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12/c1-4-6-11-9(2)7-5-8-10(11)3/h1,5,7-8H,6H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZMWMXMZDPNIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.